molecular formula C6H11F2NO B1404980 [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol CAS No. 1408002-86-7

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol

Cat. No. B1404980
CAS RN: 1408002-86-7
M. Wt: 151.15 g/mol
InChI Key: XTBIVKQOFIPRQX-RXMQYKEDSA-N
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Description

“[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H11F2NO. It has a molecular weight of 151.157 . This compound is available from various suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, there are studies that discuss the synthesis of related compounds. For instance, a study on the production of single cell protein from methanol discusses the mechanism of methanol synthesis . Another study discusses the use of pyrrolidine, a similar compound, in drug discovery .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring with two fluorine atoms attached to the 4th carbon atom and a methanol group attached to the 2nd carbon atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, there are studies that discuss the reactions of related compounds. For example, a study discusses the reduction reactions of aldehydes and ketones using reagents such as NaBH4 and LiAlH4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 151.157 and a molecular formula of C6H11F2NO . More detailed properties were not found in the search results.

Scientific Research Applications

Methanol Fuel Production and Utilization

Methanol is increasingly being recognized as a cleaner alternative to fossil fuels. Its simple molecular structure makes it an excellent candidate for energy storage and conversion . The compound could be involved in the production of biomethanol, which is derived from biomass and offers a sustainable energy source. Biomethanol combustion significantly reduces nitrogen oxide, carbon dioxide, and sulfur oxide emissions compared to traditional fossil fuels .

Hydrogen Generation for Fuel Cells

Reforming methanol to produce hydrogen is a promising approach for fuel cell applications. The compound could serve as a hydrogen storage medium, offering advantages such as high energy density and low conversion temperature. This makes it suitable for in-situ hydrogen generation, which is critical for the efficiency and portability of fuel cells .

Direct Methanol Fuel Cells

Direct methanol fuel cells (DMFCs) utilize methanol as a fuel to produce electricity. The compound could be used in DMFCs for various applications, including transportation, portable devices, stationary power generation, and more. DMFCs are particularly attractive due to their simplicity and the high energy density of methanol .

Environmental Impact Analysis

The environmental performance of fuels is crucial in the context of climate change. Studies have compared the environmental impacts of different fuel sources, including biomethanol. The compound could be used to assess the environmental viability of methanol as a fuel, considering factors like emission reduction and energy efficiency .

Techno-Economic Analysis of Biofuels

The economic viability of biofuels is as important as their environmental benefits. The compound could be part of techno-economic studies that evaluate the cost, yield, and overall feasibility of biomethanol production. Such analyses take into account the characteristics of feedstock, investment costs, and plant location .

Advanced Materials Design for Catalysis

In the field of catalysis, the design of advanced materials plays a pivotal role. The compound could be involved in the development of catalysts for methanol conversion processes. These catalysts are essential for enhancing the efficiency and selectivity of reactions involved in methanol reforming .

Future Directions

While specific future directions for “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the potential of related compounds. For example, a study discusses the potential of Skimmia anquetilia, a plant species that contains a compound similar to “this compound”, for the development of herbal medicines for the treatment of various pathogenic infections .

properties

IUPAC Name

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBIVKQOFIPRQX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C[C@@H]1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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